Dual AChE/BChE Inhibition Profile vs. Donepezil's High AChE Selectivity
Rivastigmine (racemic) inhibits both human AChE and BChE with IC50 values of 13.2 µM and 1.27 µM, respectively, demonstrating a BChE/AChE selectivity ratio of approximately 0.096 (indicating preferential BChE inhibition) [1]. In contrast, donepezil is a highly selective AChE inhibitor with an IC50 of 6.7 nM against AChE and exhibits a BChE/AChE selectivity ratio of 405:1 [2]. This represents a fundamental difference in target engagement, as rivastigmine's dual inhibition may provide additional therapeutic benefit in late-stage Alzheimer's disease where BChE activity becomes increasingly prominent, while donepezil's high selectivity minimizes peripheral cholinergic side effects but lacks BChE modulation [3].
| Evidence Dimension | In vitro enzyme inhibition potency (IC50) and selectivity |
|---|---|
| Target Compound Data | AChE IC50: 13.2 ± 2.3 µM; BChE IC50: 1.27 ± 0.02 µM; BChE/AChE ratio: ~0.096 (preferential BChE inhibition) |
| Comparator Or Baseline | Donepezil: AChE IC50: 6.7 nM; BChE/AChE selectivity ratio: 405:1 |
| Quantified Difference | Rivastigmine exhibits approximately 2000-fold lower AChE potency than donepezil but 191-fold greater relative BChE inhibition. The BChE/AChE selectivity ratio differs by over 4000-fold between the two compounds. |
| Conditions | Human recombinant AChE and BChE; in vitro enzyme inhibition assays |
Why This Matters
Procurement of rivastigmine is essential for experiments requiring dual AChE/BChE inhibition or for investigating BChE-mediated pathways in neurodegeneration, as donepezil cannot substitute for this pharmacological profile.
- [1] Bolognesi, M. L., et al. (2019). From dual binding site acetylcholinesterase inhibitors to multitarget-directed ligands for Alzheimer's disease. Communications Chemistry, 2(1), 31. View Source
- [2] Sugimoto, H., et al. (2000). Donepezil hydrochloride (E2020) and other acetylcholinesterase inhibitors. Current Medicinal Chemistry, 7(3), 303-339. View Source
- [3] Ballard, C. G. (2002). Advances in the treatment of Alzheimer's disease: benefits of dual cholinesterase inhibition. European Neurology, 47(1), 64-70. View Source
